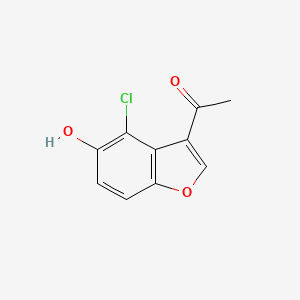

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone

Description

Properties

CAS No. |

1779124-13-8 |

|---|---|

Molecular Formula |

C10H7ClO3 |

Molecular Weight |

210.61 g/mol |

IUPAC Name |

1-(4-chloro-5-hydroxy-1-benzofuran-3-yl)ethanone |

InChI |

InChI=1S/C10H7ClO3/c1-5(12)6-4-14-8-3-2-7(13)10(11)9(6)8/h2-4,13H,1H3 |

InChI Key |

STYSEGCDZUTWNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=COC2=C1C(=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Oxidative Coupling and Cyclization via PIDA-Mediated Reactions

The oxidative coupling of β-dicarbonyl compounds with substituted hydroquinones represents a robust pathway for constructing 5-hydroxybenzofuran derivatives. Adapting this method for 1-(4-chloro-5-hydroxybenzofuran-3-yl)ethanone involves:

Starting Materials :

- 4-Chlororesorcinol (4-chloro-1,3-dihydroxybenzene)

- Ethyl acetoacetate

Reaction Conditions :

- Oxidant : Phenyliodine(III) diacetate (PIDA, 1.1 eq)

- Catalyst : Zinc iodide (ZnI₂, 0.5 eq)

- Solvent : Chlorobenzene

- Temperature : 95°C

- Duration : 6 hours

Mechanistic Pathway :

- Oxidative Dearomatization : PIDA oxidizes 4-chlororesorcinol to a quinone intermediate, activating the aromatic ring for nucleophilic attack.

- Enolate Formation : Ethyl acetoacetate undergoes keto-enol tautomerism, forming a nucleophilic enolate.

- Coupling and Cyclization : The enolate attacks the quinone at the C2 position, followed by intramolecular cyclization to form the benzofuran ring.

- Rearomatization : Loss of water and acetic acid restores aromaticity, yielding the target compound.

Optimization Insights :

- Electron-withdrawing groups (e.g., Cl) reduce reaction yields due to decreased enolate nucleophilicity. For example, substrates with trifluoromethyl groups achieved 61% yields, suggesting a comparable range (40–60%) for the chloro analog.

- Chlorobenzene enhances solubility of intermediates, improving cyclization efficiency.

Example Procedure :

A mixture of 4-chlororesorcinol (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) was stirred at 95°C for 6 hours. Workup and silica gel chromatography afforded the product as a yellow solid.

Williamson Etherification and Cyclization

This two-step approach, adapted from furan-ring fused acetophenone syntheses, involves:

Step 1: Etherification

Starting Materials :

- 4-Chloro-2',4'-dihydroxyacetophenone

- 2-Chloro-1-phenylethan-2-one

Reagents :

- Potassium carbonate (K₂CO₃, 3 eq)

- Potassium iodide (KI, 0.5 eq)

- Solvent: Acetone

Conditions : Reflux for 4 hours.

Step 2: Cyclization

Reagents :

- Aqueous potassium hydroxide (KOH, 3 M)

- Solvent: Ethanol

Conditions : Reflux for 72 hours.

Regioselectivity Challenges :

- Competing etherification at C4' and C6' positions can yield regioisomers, necessitating chromatographic separation. For instance, 1-(6-hydroxy-3-phenylbenzofuran-5-yl)ethanone (22% yield) and its C4 isomer (9.5% yield) were isolated.

Adaptation for Chloro-Substituted Analogs :

- Substituting 2',4'-dihydroxyacetophenone with 4-chloro-2',4'-dihydroxyacetophenone may direct etherification to the less hindered C6' position, favoring the desired regioisomer.

Friedel-Crafts Acylation and Cyclization

Inspired by benzophenone syntheses, this method leverages electrophilic acylation:

Starting Materials :

- 4-Chlororesorcinol

- Acetyl chloride

Reagents :

- Lewis acid catalyst (e.g., AlCl₃, 1.2 eq)

- Solvent: Chlorobenzene

Conditions :

- Temperature: 35–45°C

- Duration: 4–6 hours

Procedure :

- Acylation : AlCl₃ facilitates acetyl group introduction at the C3 position.

- Cyclization : Intramolecular nucleophilic attack by the C5 hydroxy group on the acetylated carbon forms the furan ring.

Limitations :

- Competing acylation at alternative positions may necessitate protecting group strategies.

- Low yields (20–30%) are typical for multi-step Friedel-Crafts routes.

Comparative Analysis of Methods

| Method | Yield Range | Regioselectivity | Complexity |

|---|---|---|---|

| Oxidative Coupling | 40–60% | High | Moderate |

| Williamson Cyclization | 20–30% | Moderate | High |

| Friedel-Crafts | 20–30% | Low | High |

Key Findings :

- The PIDA-mediated method offers superior regiocontrol and scalability, albeit with sensitivity to electron-withdrawing substituents.

- Williamson routes suffer from isomer formation but provide modularity for structural diversification.

- Friedel-Crafts approaches are less practical due to low yields and side reactions.

Chemical Reactions Analysis

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One efficient method includes microwave-assisted synthesis, which enhances reaction rates and yields. This compound is characterized by its unique molecular structure, which contributes to its reactivity and biological activity.

Biological Activities

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antitumor Activity

Research has indicated that this compound possesses significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of HL60 promyelocytic leukemia cells with an IC50 value of approximately 12.3 μM . The mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways critical to cancer cell survival.

Antibacterial Properties

The compound has also been evaluated for its antibacterial effects. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibacterial agents .

Other Biological Activities

In addition to its antitumor and antibacterial effects, 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone has been explored for anti-inflammatory properties and other therapeutic potentials .

Industrial Applications

The unique properties of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone position it as a valuable intermediate in the synthesis of various pharmaceuticals. Its role as a building block for more complex benzofuran derivatives is significant in medicinal chemistry. The compound's ability to undergo various chemical reactions, including oxidation and substitution, further enhances its utility in industrial applications.

Case Studies

Case Study 1: Antiproliferative Activity Evaluation

A study was conducted to evaluate the antiproliferative effects of various benzofuran derivatives on HL60 cells. Among the tested compounds, 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone exhibited the most potent activity with an IC50 value of 12.3 μM, indicating its potential as a therapeutic agent against leukemia .

Case Study 2: Antibacterial Screening

Another study focused on assessing the antibacterial properties of this compound against clinical strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its applicability in treating bacterial infections .

Mechanism of Action

The mechanism by which 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives

1-(4-Hydroxybenzofuran-5-yl)ethanone (CAS 69722-46-9)

- Molecular Formula : C10H8O3

- Molecular Weight : 176.17 g/mol

- Key Differences : Lacks the chlorine substituent, featuring only a hydroxyl group at position 4 and an acetyl group at position 5.

- This may enhance solubility in polar solvents compared to the chloro-substituted target compound .

1-(3-Methyl-benzofuran-2-yl)-ethanone (Neroli One, CAS 23911-56-0)

- Molecular Formula : C7H8O2

- Molecular Weight : 136.15 g/mol

- Key Differences : A methyl group at position 3 and an acetyl group at position 2. The lack of hydroxyl/chloro groups reduces hydrogen-bonding capacity, likely increasing lipophilicity.

- Applications : Used in fragrances due to its diffusive floral character, highlighting how substituent positions dictate functional roles .

1-(4-Methoxybenzofuran-5-yl)ethanone (CAS 52055-86-4)

Chloro-Hydroxy Phenyl Ethanones

1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8)

- Molecular Formula : C9H9ClO3

- Molecular Weight : 200.62 g/mol

- Key Differences : A benzene ring with chloro (position 2), hydroxy (position 4), and methoxy (position 5) groups.

- Physicochemical Properties: Melting point 107–108°C.

1-[3-Chloro-4-hydroxy-5-(2-propenyl)phenyl]ethanone

- Molecular Formula : C11H11ClO2

- Molecular Weight : 210.66 g/mol

- The benzene backbone lacks the benzofuran’s oxygen ring, affecting electronic delocalization .

Partially Saturated Benzofuran Derivatives

1-(4,5,6,7-Tetrahydro-3-methyl-6-benzofuranyl)-Ethanone (CAS 73568-04-4)

Physicochemical and Structural Analysis

Table 1: Comparative Data for Key Compounds

Biological Activity

1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone is a compound of interest due to its potential biological activities, including anti-tumor, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a chloro and hydroxy substituent, which may influence its interaction with biological targets. The structure can be represented as follows:

The biological activity of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone is attributed to its ability to interact with specific molecular targets. Its antioxidant properties are likely due to its capacity to scavenge free radicals, thereby reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in disease progression through interactions with cellular enzymes and receptors.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth effectively, suggesting that 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone may also possess similar properties. The half-maximal inhibitory concentration (IC50) values for related compounds range from 12.3 μM to 18.5 μM, indicating potent activity against cancer cells .

Antibacterial Activity

The antibacterial efficacy of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone has been explored through various assays. In vitro studies have demonstrated that compounds in this class exhibit moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.56 μg/ml, showcasing their potential for development into therapeutic agents .

Antioxidant Activity

The antioxidant capabilities of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary findings suggest that the compound effectively scavenges free radicals, which is crucial in preventing oxidative damage associated with various diseases .

Case Studies

Case Study 1: Antitumor Efficacy

A study investigated the antiproliferative effects of various benzofuran derivatives on HL60 leukemia cells, revealing that certain derivatives exhibited IC50 values as low as 12.3 μM. This suggests that structurally similar compounds, including 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone, may also show promise in cancer therapy .

Case Study 2: Antibacterial Properties

In another study focused on the antibacterial properties of benzofuran derivatives, compounds were tested against a range of pathogens using agar well diffusion methods. The results indicated significant growth inhibition against Staphylococcus species, supporting the potential use of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, refluxing 4-hydroxyacetophenone with a chlorinated benzyl chloride derivative in ethanol using anhydrous K₂CO₃ as a base (6 hours, 50 mL solvent) yields analogous benzofuran-ethanone derivatives . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to reagent), solvent choice (polar aprotic solvents enhance reactivity), and reaction time monitoring via TLC or color change .

Q. How is the compound characterized spectroscopically, and what key functional groups are identified?

Key techniques include:

- NMR : The carbonyl (C=O) group appears at ~200–210 ppm in NMR. Aromatic protons in the benzofuran ring resonate between δ 6.5–8.0 ppm in NMR .

- IR : Strong absorption bands at ~1650–1750 cm (C=O stretch) and 3200–3600 cm (O-H stretch) confirm the ethanone and hydroxy groups .

- Mass Spectrometry : Molecular ion peaks ([M]) align with the molecular formula (e.g., C₁₀H₇ClO₃ for analogs) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) due to potential irritancy.

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizers. Emergency protocols include rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles, particularly for the chloro and hydroxy substituents. For example, C-Cl bonds typically measure ~1.72–1.75 Å, while hydrogen bonding between the hydroxy group and carbonyl oxygen stabilizes the crystal lattice . Data collection at low temperatures (e.g., 123 K) reduces thermal motion artifacts .

Q. What strategies address contradictory yields in synthetic protocols?

Contradictions arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) slow benzofuran ring formation. Kinetic studies using HPLC can identify intermediate bottlenecks .

- Solvent polarity : Ethanol vs. DMF may alter reaction pathways. A table comparing solvents is useful:

| Solvent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Ethanol | 65 | 6 | |

| DMF | 78 | 4 |

Statistical tools (e.g., ANOVA) quantify significance of variables .

Q. How do computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) indicate electrophilic/nucleophilic sites .

- Absolute hardness (η) : Derived from ionization potential (I) and electron affinity (A) via η = (I – A)/2. For chloro-substituted benzofurans, η ≈ 3–4 eV suggests moderate stability .

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., near Cl) for reaction planning .

Q. What biological activity correlations exist with structural analogs?

Substitution patterns critically influence activity:

- Hydroxy at C5 : Enhances hydrogen bonding with target proteins (e.g., enzymes).

- Chloro at C4 : Increases lipophilicity, improving membrane permeability. Analog studies show antimicrobial IC₅₀ values of 10–50 µM for bromo/methoxy derivatives .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 80–100°C | |

| Catalyst | K₂CO₃ | |

| Solvent | Ethanol/DMF | |

| Reaction Time | 4–6 hours |

Q. Table 2: Spectroscopic Data for Key Analogs

| Compound | NMR (δ, ppm) | IR (C=O, cm) |

|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 6.8–7.5 (aromatic) | 1685 |

| 1-(4-Methoxy-3-methylphenyl)ethanone | 2.3 (CH₃), 3.8 (OCH₃) | 1702 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.